molecular formula C10H19NO2 B13981432 (3R)-1-Methyl-3-piperidinyl butyrate

(3R)-1-Methyl-3-piperidinyl butyrate

Cat. No.: B13981432
M. Wt: 185.26 g/mol
InChI Key: KWCXBLLZBQWZBD-SECBINFHSA-N
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Description

(3R)-1-Methyl-3-piperidinyl butyrate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a butyrate ester group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-Methyl-3-piperidinyl butyrate typically involves the esterification of (3R)-1-Methyl-3-piperidinol with butyric acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-Methyl-3-piperidinyl butyrate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R)-1-Methyl-3-piperidinyl butyrate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-Methyl-3-piperidinyl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various enzymes and receptors in the body. The piperidine ring can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-Methyl-3-piperidinyl butyrate is unique due to its specific substitution pattern on the piperidine ring and the presence of the butyrate ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[(3R)-1-methylpiperidin-3-yl] butanoate

InChI

InChI=1S/C10H19NO2/c1-3-5-10(12)13-9-6-4-7-11(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1

InChI Key

KWCXBLLZBQWZBD-SECBINFHSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CCCN(C1)C

Canonical SMILES

CCCC(=O)OC1CCCN(C1)C

Origin of Product

United States

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